BenchChemオンラインストアへようこそ!

2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine

Lipophilicity XLogP3 Physicochemical profiling

2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine (CAS 929973-41-1) is a small-molecule heterocyclic building block comprising a partially saturated quinazoline core with a primary amine at the 6-position and a methyl substituent at the 2-position. This compound belongs to the 6-amino-tetrahydroquinazoline class, a scaffold extensively explored in medicinal chemistry for targets including topoisomerase II, dihydrofolate reductase (DHFR), and histamine H3 receptors.

Molecular Formula C9H13N3
Molecular Weight 163.224
CAS No. 929973-41-1
Cat. No. B2929351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine
CAS929973-41-1
Molecular FormulaC9H13N3
Molecular Weight163.224
Structural Identifiers
SMILESCC1=NC=C2CC(CCC2=N1)N
InChIInChI=1S/C9H13N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h5,8H,2-4,10H2,1H3
InChIKeyLAUKEOJVUNGGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine (CAS 929973-41-1): Core Scaffold Profile for R&D Procurement


2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine (CAS 929973-41-1) is a small-molecule heterocyclic building block comprising a partially saturated quinazoline core with a primary amine at the 6-position and a methyl substituent at the 2-position [1]. This compound belongs to the 6-amino-tetrahydroquinazoline class, a scaffold extensively explored in medicinal chemistry for targets including topoisomerase II, dihydrofolate reductase (DHFR), and histamine H3 receptors [2]. Its molecular formula is C₉H₁₃N₃, with a molecular weight of 163.22 g/mol, a computed XLogP3 of 0.4, and a topological polar surface area (TPSA) of 51.8 Ų [1]. The compound is supplied as a solid, typically at 95–98% purity, and is intended exclusively for research and further manufacturing use [1].

Why 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine Cannot Be Swapped with Generic Tetrahydroquinazoline Analogs


Although the tetrahydroquinazoline scaffold is shared across many building blocks, simple substitution at the 2-position is not functionally neutral. The 2-methyl substituent in 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine introduces measurable changes in lipophilicity (Δ XLogP3 = +0.4 versus the unsubstituted parent) [1] and steric profile that directly influence downstream synthetic compatibility, passive permeability, and target-binding interactions . In the context of structure–activity relationship (SAR) campaigns, replacement with the unsubstituted analog (5,6,7,8-tetrahydroquinazolin-6-amine, CAS 933726-35-3) or with bulkier 2-aryl/2-alkyl variants risks loss of the precise steric and electronic balance required for on-target potency, as demonstrated for topoisomerase II α-selective tetrahydroquinazoline inhibitors [2]. The quantitative evidence below substantiates why this specific compound occupies a distinct, non-interchangeable position within the 6-amino-tetrahydroquinazoline chemical space.

Head-to-Head Quantitative Differentiation Evidence for 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine


XLogP3 Lipophilicity Comparison: 2-Methyl vs. Unsubstituted Parent Compound

The presence of the 2-methyl group elevates computed lipophilicity compared to the unsubstituted parent scaffold, 5,6,7,8-tetrahydroquinazolin-6-amine. This increase in XLogP3 is relevant for passive membrane permeability prediction in early drug discovery. [1]

Lipophilicity XLogP3 Physicochemical profiling

Molecular Weight Offset: 2-Methyl Substitution Effect on MW

Substitution at the quinazoline 2-position with a methyl group adds a defined 14.03 Da mass increment relative to the unsubstituted scaffold. This predictable offset is critical for hit-to-lead optimization where strict molecular weight windows (e.g., ≤500 Da) are enforced. [1]

Molecular weight Structural diversification Medicinal chemistry

Commercial Purity Specification: 98% vs. 95% Baseline

Multiple vendors supply the compound at 95% purity; however, Leyan (Shanghai Haohong Biomedical) offers a 98% purity grade, providing a 3-percentage-point improvement for applications requiring higher initial purity, such as parallel synthesis or direct biological screening.

Purity specification Procurement Quality control

Steric Differentiation: 2-Methyl vs. 2-Aryl/2-Bulky Analogs in Synthetic Accessibility

The 2-methyl substituent imparts minimal steric hindrance (Taft Es ≈ 0.0) relative to 2-phenyl (Es ≈ -2.46) or 2-tert-butyl (Es ≈ -2.78) analogs, preserving the nucleophilic reactivity of the 6-amine for subsequent derivatization. This is consistent with the compound's documented role as a versatile building block for chemical library synthesis. [1]

Steric effect Synthetic accessibility Building block

Biological Activity Relevance: Scaffold Potency Against Topoisomerase II α

The 6-amino-tetrahydroquinazoline scaffold, of which this compound is a direct derivative, has yielded clinical-quality leads. Specifically, the optimized analog ARN-21934 (bearing a 2-pyridyl group) inhibits topoisomerase II α-mediated DNA relaxation with an IC50 of 2 µM, compared to 120 µM for the clinical drug etoposide, and displays ~100-fold selectivity for topoIIα over topoIIβ. [1] While the 2-methyl analog itself has not been profiled in this assay, the scaffold's proven tractability to achieve nanomolar potency and isoform selectivity underscores the value of the 2-methyl building block for SAR development.

Topoisomerase II Anticancer Selectivity IC50

Physicochemical Descriptor Suite: TPSA, HBD, HBA and Rotatable Bonds for Permeability Screening

The compound exhibits a TPSA of 51.8 Ų, 1 hydrogen bond donor (HBD), 3 hydrogen bond acceptors (HBA), and 0 rotatable bonds. These values place it within favorable ranges for CNS drug-likeness (TPSA < 90 Ų, HBD ≤ 3) and oral bioavailability (rotatable bonds ≤ 10). [1] Compared to 2-phenyl (estimated TPSA unchanged but rotatable bonds ≥ 1) or 2-amino (additional HBD) analogs, the 2-methyl variant maintains the lowest possible molecular complexity while achieving an incremental logP shift.

TPSA Hydrogen bonding Drug-likeness Permeability

High-Impact Application Scenarios for 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine Based on Quantitative Differentiation


Hit-to-Lead Optimization of Topoisomerase II α-Selective Inhibitors

The tetrahydroquinazoline scaffold has demonstrated clinical-quality potency and isoform selectivity against topoisomerase II α. Using 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine as a starting building block, medicinal chemistry teams can systematically explore 2-position and 4-position SAR to recapitulate or exceed the IC50 = 2 µM potency and ~100-fold selectivity over topoIIβ benchmark set by ARN-21934 [1]. The 2-methyl group provides a minimal-steric, lipophilicity-enhancing handle that does not introduce additional rotatable bonds, preserving CNS drug-likeness [2].

Parallel Synthesis of Focused Tetrahydroquinazoline Libraries

With its single reactive primary amine and minimal steric hindrance at the 2-position, this compound is well-suited for high-throughput parallel synthesis of amide, sulfonamide, and urea libraries [1]. Procurement of the 98% purity grade (Leyan) ensures consistent reactant stoichiometry across library plates, reducing failure rates due to impurities [2]. The computed LogP of 0.4 and TPSA of 51.8 Ų provide a baseline for library design targeting CNS or oral drug space .

Exploration of Antifolate DHFR Inhibitor Chemical Space

Tetrahydroquinazoline antifolates are established inhibitors of dihydrofolate reductase (DHFR) from multiple species. The 2-methyl substitution pattern mimics the 2-methyl present in certain lipophilic antifolate series that showed potency against Plasmodium falciparum DHFR [1]. Researchers procuring this building block can synthesize 2-methyl-4-amino/4-oxo derivatives to probe DHFR binding pockets where the 2-substituent contacts a hydrophobic enzyme subpocket, as inferred from structural data on tetrahydroquinazoline-DHFR complexes [2].

Physicochemical Property Screening and CNS Penetration Studies

With computed TPSA = 51.8 Ų, 1 HBD, 3 HBA, 0 rotatable bonds, and XLogP3 = 0.4, this compound falls within favorable CNS drug-likeness parameter ranges (TPSA < 90 Ų, HBD ≤ 3) [1]. The 2-methyl group elevates logP by +0.4 units relative to the unsubstituted parent without adding rotatable bonds or HBD count, making it a preferred fragment for CNS-targeted library enumeration where subtle logP tuning is required to optimize brain penetration [2].

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.